Methyl 4-chloropyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloropyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-3-2-4(7)9-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSXFKKXMHFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811450-17-6 | |
| Record name | methyl 4-chloropyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Derivatization Pathways of Methyl 4 Chloropyrimidine 2 Carboxylate
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, and Methyl 4-chloropyrimidine-2-carboxylate is a well-suited substrate for this class of reactions. The pyrimidine (B1678525) ring, being an electron-deficient π-system due to the presence of two nitrogen atoms, facilitates the attack of nucleophiles. This inherent reactivity is further modulated by the substituents on the ring.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The stability of the Meisenheimer intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups.
Nucleophilic Displacement at the C-4 Chlorine Position
The chlorine atom at the C-4 position of this compound is the primary site for nucleophilic attack. The carbon atoms at the 2, 4, and 6 positions of the pyrimidine ring are electron-deficient. The chlorine atom at C-4 serves as an excellent leaving group in SNAr reactions. Studies on analogous 2,4-dichloropyrimidines have shown that the C-4 position is generally more reactive towards nucleophilic substitution than the C-2 position. mdpi.com This preferential reactivity is attributed to the greater electron deficiency and stabilization of the anionic intermediate at the C-4 position.
Influence of the Carboxylate Ester Group on Pyrimidine Ring SNAr Reactivity
The methyl carboxylate group (-COOCH₃) at the C-2 position plays a significant role in the reactivity of the pyrimidine ring. As an electron-withdrawing group, it further decreases the electron density of the ring system, thereby activating it towards nucleophilic attack. This activation enhances the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. The resonance-stabilizing effect of the carboxylate group, in conjunction with the ring nitrogens, makes the pyrimidine core highly susceptible to substitution.
Exploration of Diverse Nucleophiles (e.g., amines, alkoxides, thiolates, cyanide)
A wide array of nucleophiles can be employed to displace the chlorine atom at the C-4 position, leading to a diverse range of substituted pyrimidine derivatives. The choice of nucleophile is critical in determining the final product and its properties.
Amines : Both primary and secondary amines readily react with this compound to yield the corresponding 4-aminopyrimidine derivatives. These reactions are fundamental in the synthesis of various biologically active compounds.
Alkoxides : Nucleophiles such as sodium methoxide can displace the chlorine to form 4-alkoxypyrimidines.
Thiolates : The reaction with thiolates, for instance, sodium thiophenoxide, results in the formation of 4-(arylthio)pyrimidine derivatives.
Cyanide : The cyanide ion can also act as a nucleophile, although reactions can sometimes be complex. In a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, treatment with sodium cyanide led to the displacement of the methylthio group rather than the chlorine, highlighting the nuanced reactivity that can be influenced by all substituents on the ring.
The table below summarizes the outcomes of SNAr reactions with various nucleophiles on pyrimidine scaffolds.
| Nucleophile Category | Example Nucleophile | Resulting Functional Group at C-4 |
| Amines | Dimethylamine | -N(CH₃)₂ |
| Alkoxides | Sodium Methoxide | -OCH₃ |
| Thiolates | Sodium Thiophenoxide | -SPh |
| Cyanide | Sodium Cyanide | -CN |
Metal-Catalyzed Cross-Coupling Reactions
Beyond classical SNAr reactions, the chlorine atom on this compound serves as a handle for various metal-catalyzed cross-coupling reactions. These modern synthetic methods have greatly expanded the ability to form carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.
Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)
Palladium catalysts are preeminent in cross-coupling chemistry. The C-Cl bond at the C-4 position of the pyrimidine ring is susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle for several named reactions.
Suzuki-Miyaura Coupling : This reaction is one of the most powerful methods for forming C-C bonds and involves the coupling of the chloropyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org Studies on 2,4-dichloropyrimidines have demonstrated that Suzuki coupling occurs selectively at the more reactive C-4 position. mdpi.com This methodology allows for the introduction of a wide variety of aryl and heteroaryl groups at this position. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Buchwald-Hartwig Amination : This reaction provides an alternative to classical SNAr for the formation of C-N bonds. wikipedia.orgacsgcipr.org It couples the chloropyrimidine with primary or secondary amines, and is particularly useful for forming bonds with less nucleophilic amines or when SNAr reactions are sluggish. wikipedia.orgacsgcipr.org
Heck Coupling : This reaction couples the chloropyrimidine with an alkene to form a substituted alkene, creating a new C-C bond. organic-chemistry.org
Sonogashira Coupling : This involves the coupling of the chloropyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an alkynylpyrimidine.
Stille Coupling : In this reaction, the chloropyrimidine is coupled with an organotin compound. libretexts.orgwikipedia.org While effective, the toxicity of organotin reagents is a significant drawback. libretexts.orgwikipedia.org
The table below outlines common palladium-catalyzed cross-coupling reactions applicable to chloropyrimidines.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Buchwald-Hartwig | Amine | C-N | Pd Catalyst, Phosphine Ligand, Base |
| Heck | Alkene | C-C | Pd Catalyst, Base |
| Sonogashira | Terminal Alkyne | C-C | Pd Catalyst, Cu(I) co-catalyst, Base |
| Stille | Organostannane | C-C | Pd Catalyst |
Other Transition Metal-Mediated Transformations
While palladium dominates the field, other transition metals can also catalyze important transformations. Cobalt-catalyzed cross-coupling reactions, for example, have emerged as a practical alternative for the synthesis of 2-aryldiazines from 2-chloropyrimidines and in-situ prepared arylzinc halides. nih.gov This demonstrates the potential for other transition metals to mediate the formation of new bonds at the C-4 position of this compound, offering alternative reactivity and selectivity profiles.
Chemical Transformations of the Carboxylate Ester Moiety
The methyl ester group at the 2-position of the pyrimidine ring is susceptible to several common transformations, providing a handle for further molecular elaboration.
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-chloropyrimidine-4-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, using a solution of sodium hydroxide in a mixture of methanol (B129727) and water. The resulting carboxylate salt is then neutralized with acid to yield the free carboxylic acid. This carboxylic acid derivative is a valuable building block for the synthesis of amides and other derivatives.
While specific examples for this compound are not prevalent in the provided search results, transesterification is a general and important reaction for esters. This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol in the presence of a catalyst like scandium(III) triflate could potentially yield ethyl 4-chloropyrimidine-2-carboxylate. The efficiency of such reactions can often be enhanced by using microwave irradiation to reduce reaction times.
The carboxylate ester can be converted into a wide array of amides through reaction with various primary and secondary amines. This transformation is crucial for the synthesis of many biologically active compounds. For example, direct amidation can be achieved by heating the ester with an amine. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent. The resulting 4-chloropyrimidine-2-carboxamides can serve as precursors to further diversified structures.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | NaOH, H₂O/MeOH; then HCl | 2-Chloropyrimidine-4-carboxylic acid | Hydrolysis |
| This compound | R'OH, Catalyst | Alkyl 4-chloropyrimidine-2-carboxylate | Transesterification |
| This compound | R¹R²NH | N,N-Disubstituted-4-chloropyrimidine-2-carboxamide | Amidation |
| 2-Chloropyrimidine-4-carboxylic acid | R¹R²NH, Coupling agent | N,N-Disubstituted-4-chloropyrimidine-2-carboxamide | Amidation |
Spectroscopic Characterization and Structural Elucidation of Methyl 4 Chloropyrimidine 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum of Methyl 4-chloropyrimidine-2-carboxylate would be expected to show distinct signals for the protons of the pyrimidine (B1678525) ring and the methyl group of the ester. The chemical shifts (δ) of the pyrimidine protons are influenced by the electronegativity of the nitrogen atoms and the chlorine substituent, generally appearing in the downfield region of the spectrum. The methyl protons of the carboxylate group would appear as a singlet in the upfield region.
Coupling constants (J) between adjacent protons on the pyrimidine ring would provide information about their connectivity. For instance, a doublet splitting pattern for the pyrimidine protons would indicate coupling to a single neighboring proton.
Hypothetical ¹H NMR Data Table for this compound:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine-H5 | Data not available | Data not available | Data not available |
| Pyrimidine-H6 | Data not available | Data not available | Data not available |
| -OCH₃ | Data not available | Singlet | Not applicable |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the four carbons of the pyrimidine ring, the carbonyl carbon of the ester, and the methyl carbon.
The chemical shifts of the pyrimidine carbons are influenced by the attached nitrogen and chlorine atoms. The carbonyl carbon typically appears significantly downfield.
Hypothetical ¹³C NMR Data Table for this compound:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (C-COOCH₃) | Data not available |
| C4 (C-Cl) | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| C=O (ester) | Data not available |
| -OCH₃ | Data not available |
Advanced Multidimensional NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound (C₆H₅ClN₂O₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements.
Hypothetical HRMS Data for this compound:
| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |
| C₆H₅ClN₂O₂ | Data not available | Data not available |
Analysis of Fragmentation Patterns for Structural Elucidation
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For this compound, common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), or the chlorine atom. The fragmentation of the pyrimidine ring itself would also produce characteristic ions. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Spectroscopic and Crystallographic Analysis of this compound and its Derivatives
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the spectroscopic and crystallographic characterization of this compound is not publicly available. Detailed research findings, including Fourier Transform Infrared (FT-IR) spectra, Raman spectra, and single-crystal X-ray diffraction data for this specific compound, have not been published.
Consequently, it is not possible to provide the detailed article as requested in the outline, which requires specific data for the following sections:
X-ray Diffraction Analysis
Analysis of Crystal Packing and Intermolecular Interactions
While general principles of these analytical techniques and data for related pyrimidine derivatives are available, the strict requirement to focus solely on "this compound" and to include specific data tables and detailed findings for this compound cannot be met without the foundational experimental research being present in the public domain.
To provide context on the type of information that would be included had the data been available:
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides insights into the molecular vibrations of a compound. For this compound, this analysis would identify characteristic frequencies for the functional groups present.
Fourier Transform Infrared (FT-IR) SpectroscopyAn FT-IR spectrum would reveal absorption bands corresponding to specific vibrational modes. Key expected regions would include:
C=O Stretch: From the methyl ester group, typically a strong band around 1720-1740 cm⁻¹.
C-O Stretch: Also from the ester, usually found in the 1250-1300 cm⁻¹ region.
Pyrimidine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching modes.
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the chloro substituent.
C-H Stretches: From the methyl group and the aromatic ring, appearing around 2950-3100 cm⁻¹.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.
Single-Crystal X-ray Crystallography for Solid-State Structure DeterminationA successful single-crystal X-ray analysis of this compound would yield precise data on its solid-state conformation. This would include:
Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal lattice.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule, allowing for the calculation of exact bond lengths and angles.
Analysis of Crystal Packing and Intermolecular InteractionsWith the crystal structure determined, the arrangement of molecules within the lattice (crystal packing) can be analyzed. This involves identifying the non-covalent forces that stabilize the crystal structure. For this compound, potential interactions would include:
π-π Stacking: Interactions between the electron-rich pyrimidine rings of adjacent molecules.
Halogen Bonding: The electrophilic region on the chlorine atom could interact with a nucleophilic atom (like a nitrogen or oxygen) on a neighboring molecule.
C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the C-H groups of the pyrimidine ring or methyl group as donors and the ring nitrogen atoms or ester oxygen as acceptors.
Without published experimental results, any further discussion or generation of data tables would be speculative and would not meet the required standards of scientific accuracy.
Computational Chemistry and Theoretical Insights into Methyl 4 Chloropyrimidine 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. physchemres.orgepstem.net This approach is favored for its balance of accuracy and computational efficiency, making it well-suited for studying heterocyclic systems like pyrimidine (B1678525) derivatives. jchemrev.comjchemrev.com DFT calculations can elucidate geometric parameters, electronic distributions, and spectroscopic properties, offering a detailed molecular-level picture.
Geometry Optimization and Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)
The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For a molecule like Methyl 4-chloropyrimidine-2-carboxylate, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the pyrimidine ring and its chloro and methyl carboxylate substituents.
A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comaimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com
For substituted pyrimidines, the distribution of the HOMO and LUMO is heavily influenced by the nature and position of the substituents. In the case of this compound, the electron-withdrawing nature of the chlorine atom and the methyl carboxylate group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrimidine. The HOMO is likely to be distributed over the pyrimidine ring, while the LUMO may be localized, in part, on the C-Cl bond and the carboxyl group, indicating these as potential sites for nucleophilic attack. wuxibiology.com
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrimidines (Illustrative Data) This table presents typical values for related compounds to illustrate the concepts, as specific data for this compound is not available.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 2-chloropyrimidine | -7.15 | -0.85 | 6.30 |
| 4-chloropyrimidine (B154816) | -7.20 | -1.10 | 6.10 |
| Pyrimidine-2-carboxylate | -7.50 | -1.50 | 6.00 |
Data are hypothetical and for illustrative purposes based on general trends in related molecules.
Simulation of Vibrational Frequencies and Spectroscopic Correlation
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. scirp.orgacs.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. scirp.org These theoretical frequencies can be correlated with experimental spectra, aiding in the assignment of specific absorption bands to particular molecular vibrations, such as C-Cl stretching, C=N ring vibrations, and C=O stretching of the ester group. physchemres.orgscirp.org
For pyrimidine derivatives, characteristic ring stretching vibrations (C=N and C=C) are typically observed in the 1600-1500 cm⁻¹ region. scirp.org The presence of the chlorine atom and the methyl carboxylate group would introduce specific vibrational modes. For instance, the C-Cl stretching vibration would be expected at a lower frequency, while the C=O stretching of the ester would appear as a strong band, typically around 1700-1730 cm⁻¹. Comparing the calculated spectrum with an experimentally obtained one allows for a detailed confirmation of the molecular structure. physchemres.org
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.comrsc.org The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. aimspress.com
For this compound, the MEP map would likely show the most negative potential (red) located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons. These sites represent the most probable centers for protonation and electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and, significantly, the carbon atom attached to the chlorine (C4), making it a primary site for nucleophilic substitution reactions. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. rsc.orgresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugation. researchgate.net This analysis can reveal the stability arising from these interactions, often expressed as a stabilization energy, E(2).
Quantum Chemical Descriptors for Reactivity Prediction
From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of various aspects of chemical behavior.
Ionization Potential and Electron Affinity
The ionization potential (I) and electron affinity (A) are fundamental quantum chemical descriptors that quantify the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. Within the framework of DFT, these can be approximated using the energies of the HOMO and LUMO through Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
A high ionization potential indicates that the molecule does not easily give up an electron, suggesting it is a poor electron donor. A high electron affinity suggests the molecule readily accepts an electron, making it a good electron acceptor. For this compound, the presence of electron-withdrawing groups would be expected to result in a relatively high ionization potential and a significant electron affinity, characteristic of molecules susceptible to nucleophilic attack.
Table 2: Calculated Quantum Chemical Descriptors (Illustrative Data) This table presents typical values for related compounds to illustrate the concepts, as specific data for this compound is not available.
| Descriptor | Formula | Illustrative Value (eV) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 7.35 | High energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.30 | Favorable energy change upon accepting an electron. |
Data are hypothetical and for illustrative purposes based on general trends in related molecules.
Global Hardness and Softness Analysis
Global hardness (η) and softness (S) are fundamental concepts in Density Functional Theory (DFT) that help quantify the stability and reactivity of a molecule. nih.govmdpi.com Hardness is a measure of the molecule's resistance to change in its electron distribution, while softness, its reciprocal, indicates the ease of charge transfer. scirp.org A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered hard, implying higher stability and lower reactivity. Conversely, a soft molecule has a small HOMO-LUMO gap and is more reactive. scirp.org
These parameters are calculated from the energies of the HOMO and LUMO orbitals using the following relations:
Hardness (η) ≈ (ELUMO - EHOMO) / 2
Softness (S) = 1 / η
For pyrimidine derivatives, these values are crucial for predicting their behavior in chemical reactions. For instance, a high softness value would suggest that the molecule is more susceptible to nucleophilic attack, a common reaction pathway for chloropyrimidines. While the precise values for this compound require a dedicated DFT calculation, the known reactivity of 4-chloropyrimidines in substitution reactions suggests a degree of molecular softness that facilitates these transformations.
Electronegativity and Fukui Function Calculations
Electronegativity (χ), within the framework of DFT, is defined as the negative of the electronic chemical potential and provides a measure of a molecule's ability to attract electrons. mdpi.com It is calculated using the energies of the frontier molecular orbitals:
Electronegativity (χ) ≈ (ELUMO + EHOMO) / 2
A higher electronegativity value indicates a greater capacity to attract electrons.
The Fukui function is a more sophisticated local reactivity descriptor. It identifies which atoms within a molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks. mdpi.com By analyzing the electron density distribution upon the addition or removal of an electron, the Fukui function can pinpoint specific reactive sites. researchgate.net For this compound, Fukui calculations would be expected to highlight the C4 carbon atom, bonded to the electron-withdrawing chlorine atom, as a primary site for nucleophilic attack. This is consistent with the known chemistry of similar compounds where the chlorine acts as a leaving group. stackexchange.com Similarly, these calculations can reveal the most probable sites for electrophilic interaction, providing a complete map of the molecule's reactivity. researchgate.net
Theoretical Mechanistic Studies of Reactions Involving this compound
Theoretical studies are invaluable for understanding the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.
Elucidation of Reaction Pathways and Energy Profiles
The primary reaction pathway for 4-chloropyrimidine derivatives is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is displaced by a nucleophile. stackexchange.comchemrxiv.org A theoretical mechanistic study would involve mapping the potential energy surface for this reaction. This is achieved by calculating the energy of the system as the nucleophile approaches the pyrimidine ring, forms an intermediate (the Meisenheimer complex), and subsequently expels the chloride ion. chemrxiv.org
Computational models for similar pyrimidine systems have shown that the reaction proceeds through a two-step mechanism involving a high-energy intermediate. chemrxiv.org The energy profile for such a reaction would depict the reactants, the transition states, the Meisenheimer intermediate, and the final products, with their corresponding relative free energies. For example, in the reaction of a 6-alkoxy-4-chloro-5-nitropyrimidine with an amine, DFT calculations (at the M06-2X/6-31G* level) have been used to map out the competitive reaction pathways and their associated energy barriers, demonstrating the feasibility and preference of one pathway over another. chemrxiv.org
Transition State Characterization and Activation Energy Determination
A critical aspect of mechanistic studies is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to intermediates or products. wikipedia.orglibretexts.org Using computational methods, the geometry of the transition state can be optimized, and its energy calculated. The existence of a true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com
The activation energy (Ea or ΔG‡) is the energy difference between the reactants and the transition state. wikipedia.org This value is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. For SNAr reactions on chloropyrimidines, theoretical calculations can determine the activation energies for nucleophilic attack at different positions. For instance, in a study on 2-MeSO2-4-chloropyrimidine, the calculated energy barrier for substitution at the C4 position was found to be significantly higher (by ~3.86-4.11 kcal/mol) than at another position, explaining the observed regioselectivity of the reaction. wuxiapptec.com Similar calculations for this compound would quantify the energy barrier for the displacement of the chloro group, providing a theoretical basis for its reactivity in SNAr reactions.
Molecular Modeling for Ligand-Target Interactions (Computational Exploration)
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. tandfonline.com Molecular modeling techniques, such as docking and molecular dynamics, are essential tools for exploring how derivatives of this compound might interact with biological targets like enzymes, guiding the design of new therapeutic agents. mdpi.commdpi.com
In Silico Assessment of Derivative-Enzyme Interactions
In silico screening allows for the rapid assessment of the binding affinity and interaction patterns of potential drug candidates within the active site of a target enzyme. unair.ac.id Numerous studies have utilized this approach for pyrimidine derivatives against various enzyme targets. nih.govnih.govresearchgate.net
For example, a study on pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors used molecular docking to investigate their binding modes. The results showed that these compounds could fit into the ATP-binding region of the enzyme, with the pyrimidine nitrogen atoms acting as hydrogen bond acceptors, mimicking the interactions of known inhibitors like sorafenib. nih.gov
In another relevant study, pyrimidine derivatives were evaluated as potential antibacterial agents by targeting the dihydrofolate reductase (DHFR) enzyme. nih.gov Molecular docking simulations revealed that the most potent compounds formed favorable hydrogen bonds and van der Waals interactions within the enzyme's active site, explaining their inhibitory activity. unair.ac.idnih.gov The binding interactions of these derivatives often involve key amino acid residues, and the strength of these interactions is quantified by the binding free energy (ΔG), where a more negative value indicates a stronger interaction. mdpi.comremedypublications.com
The table below summarizes typical interactions observed in docking studies of pyrimidine derivatives with various enzyme targets, illustrating the types of interactions that derivatives of this compound could potentially form.
| Enzyme Target | Derivative Type | Key Interacting Residues | Interaction Types | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| DHFR | Pyrimidine-benzimidazole | Asp32, Ile8, Phe35 | Hydrogen Bond, Hydrophobic | -8.5 to -9.5 | researchgate.net |
| VEGFR-2 | Pyrimidine-5-carbonitrile | Cys919, Asp1046, Glu885 | Hydrogen Bond, Pi-Alkyl | -7.8 to -9.2 | nih.gov |
| EGFR | Pyrido[2,3-d]pyrimidine | Met793, Leu718, Thr790 | Hydrogen Bond, Pi-Alkyl | -8.1 to -9.7 | tandfonline.com |
| Topoisomerase II | Substituted Pyrimidine | DG13, DC8, DT9 | Hydrogen Bond, Intercalation | -44.6 kJ/mol | mdpi.com |
| DHFR (antibacterial) | Substituted Pyrimidine | Not Specified | Hydrogen Bond | -6.39 to -6.60 | unair.ac.id |
These computational explorations are fundamental in modern drug discovery, enabling the rational design and optimization of lead compounds based on the pyrimidine scaffold for enhanced potency and selectivity.
Computational Analysis of Binding Modes and Interaction Potentials
Computational studies are essential in modern drug discovery and materials science for predicting how a molecule will interact with its biological target. For this compound, a compound of interest in medicinal chemistry, computational analyses such as molecular docking and molecular dynamics simulations are employed to elucidate its binding modes and interaction potentials with various protein targets. These theoretical insights are crucial for understanding its mechanism of action and for the rational design of more potent and selective derivatives.
While comprehensive, publicly available research detailing the specific binding modes of this compound is limited, we can infer its potential interaction patterns based on the computational analysis of structurally related 4-chloropyrimidine derivatives. Such studies on analogous compounds provide a foundational understanding of the key structural features that govern molecular recognition.
General Interaction Profile of 4-Chloropyrimidine Derivatives
Computational studies on various 4-chloropyrimidine-based molecules consistently highlight the importance of the pyrimidine ring and its substituents in establishing interactions within a protein's binding pocket. The nitrogen atoms of the pyrimidine ring are capable of forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors, such as serine, threonine, or the backbone N-H of various amino acids.
The chlorine atom at the 4-position can participate in halogen bonding, an increasingly recognized non-covalent interaction that can contribute significantly to binding affinity. Additionally, the ester group at the 2-position of this compound can act as a hydrogen bond acceptor. The entire aromatic system can also engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues, respectively.
Hypothetical Binding Mode Analysis
A hypothetical molecular docking scenario of this compound into a generic kinase binding site, a common target for pyrimidine-based inhibitors, would likely involve the following interactions:
Hydrogen Bonding: One of the pyrimidine nitrogens could form a critical hydrogen bond with a backbone amide of a hinge region residue, a common binding motif for kinase inhibitors.
Hydrophobic Interactions: The chlorophenyl moiety would likely be oriented towards a hydrophobic pocket, with the chlorine atom potentially forming favorable contacts.
Ester Group Interactions: The methyl carboxylate group could be positioned to interact with polar residues or solvent molecules at the entrance of the binding pocket.
To provide a more concrete, albeit illustrative, example, the table below summarizes potential interactions and their corresponding energies, as might be observed in a typical molecular docking simulation.
| Interaction Type | Interacting Moiety of Compound | Potential Interacting Amino Acid Residue(s) | Estimated Contribution to Binding Energy (kcal/mol) |
| Hydrogen Bond | Pyrimidine Nitrogen | Hinge Region Backbone Amide (e.g., Alanine) | -2.0 to -5.0 |
| Halogen Bond | 4-Chloro group | Carbonyl Oxygen of Backbone or Side Chain | -1.0 to -3.0 |
| π-π Stacking | Pyrimidine Ring | Phenylalanine, Tyrosine, Histidine | -1.5 to -4.0 |
| Hydrophobic Interaction | Methyl Group of Ester | Leucine, Valine, Isoleucine | -0.5 to -2.0 |
| Hydrogen Bond Acceptor | Carbonyl Oxygen of Ester | Serine, Threonine, Lysine | -1.0 to -3.5 |
It is imperative to note that the data presented in the table is hypothetical and serves to illustrate the types of interactions this compound is capable of forming. The actual binding mode and interaction energies would be highly dependent on the specific topology and amino acid composition of the target protein's binding site. Detailed and specific computational studies on this compound are required to validate these theoretical considerations and to fully elucidate its interaction potential.
Applications of Methyl 4 Chloropyrimidine 2 Carboxylate As a Synthetic Building Block and Intermediate
Strategic Intermediate in Heterocyclic Compound Synthesis
The strategic importance of methyl 4-chloropyrimidine-2-carboxylate lies in its capacity to act as a scaffold for building more elaborate heterocyclic structures. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, while the methyl carboxylate group at the 2-position can undergo various transformations or influence the reactivity of the ring.
This compound is a key starting material for a variety of complex pyrimidine (B1678525) derivatives. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, enabling the introduction of diverse functional groups at the C4 position. This reactivity is fundamental to creating libraries of substituted pyrimidines for screening in drug discovery and other applications.
For instance, the reaction with different substituted amines can yield a series of 2-amino-4-substituted-pyrimidine derivatives. nih.gov Similarly, other related chloropyrimidine carboxylates, such as ethyl 2-chloropyrimidine-5-carboxylate, are recognized for their utility in providing multiple reactive sites for chemists to build intricate molecular architectures. nbinno.com This versatility is crucial for developing new pharmaceuticals and agrochemicals. nbinno.com The pyrimidine scaffold itself is a privileged motif in medicinal chemistry, known for its ability to form hydrogen bonds and interact with various biological targets.
| Reactant | Reaction Type | Resulting Derivative Class |
|---|---|---|
| Substituted Amines | Nucleophilic Aromatic Substitution | 4-amino-pyrimidine-2-carboxylates |
| Alcohols/Alkoxides | Nucleophilic Aromatic Substitution | 4-alkoxy-pyrimidine-2-carboxylates |
| Thiols/Thiolates | Nucleophilic Aromatic Substitution | 4-(alkylthio)-pyrimidine-2-carboxylates |
Beyond simple substitution, this compound is instrumental in the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. These fused systems are of great interest due to their prevalence in biologically active molecules. The reactivity of both the chloro and ester groups can be harnessed to construct bicyclic and polycyclic structures.
For example, it can be used in reactions leading to the formation of pyrimido[2,1-b] chemimpex.commatrix-fine-chemicals.comthiazines and thiazolo[3,2-a]pyrimidines. mdpi.com The synthesis of these fused systems often involves multi-component reactions where the pyrimidine precursor reacts with other molecules to build the new ring system in a single step. mdpi.com The development of novel synthetic routes to create fused pyrimidines, such as pyrazolopyrimidines and triazolopyrimidines, is an active area of research aimed at producing compounds with potential antiviral and antitumor properties. nih.gov The general strategy often involves reacting a precursor with various nucleophiles to generate diverse fused structures. nih.goveurjchem.com
Role in Medicinal Chemistry Research and Drug Discovery Intermediates
In medicinal chemistry, the pyrimidine core is a well-established pharmacophore found in numerous approved drugs. This compound serves as a valuable starting material for the synthesis of novel pharmaceutical candidates due to the ease with which its structure can be modified.
This compound acts as a core scaffold for generating new molecules with potential therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. Its utility as an intermediate is highlighted in the synthesis of compounds for high-throughput screening to identify novel antitubercular agents. nih.gov The ability to systematically modify the pyrimidine core allows medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds for improved efficacy and pharmacokinetic properties. mdpi.com The development of pyrimidine-based compounds is a significant area of focus in the search for new treatments for a wide range of diseases.
| Therapeutic Area | Target/Mechanism Example | Role of Pyrimidine Scaffold |
|---|---|---|
| Oncology | Kinase Inhibition | Core structure for binding to ATP pocket |
| Infectious Diseases | Antiviral/Antibacterial Agents | Scaffold for targeting microbial enzymes |
| Inflammation | Anti-inflammatory Agents | Modulation of inflammatory pathways |
A growing area in drug discovery is targeted protein degradation, which utilizes small molecules known as protein degraders or PROTACs (Proteolysis Targeting Chimeras). lifechemicals.com These bifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation. lifechemicals.comsigmaaldrich.com this compound and similar heterocyclic fragments can serve as building blocks for the part of the degrader molecule that binds to the protein of interest. sigmaaldrich.com The design of these complex therapeutics is challenging, as small structural changes can significantly impact their degradation ability. sigmaaldrich.com The versatility of pyrimidine intermediates allows for the creation of diverse libraries of potential degraders, which is essential for tackling "undruggable" protein targets. sigmaaldrich.com
Utility in Agrochemical Research and Development
The application of pyrimidine derivatives extends to the agrochemical industry, where they are used in the development of new pesticides and herbicides. chemimpex.com The structural features of this compound make it a suitable precursor for creating active ingredients for crop protection. chemimpex.com By modifying the pyrimidine core, researchers can develop new compounds with improved efficacy, selectivity, and environmental profiles. The synthesis of novel pyrimidine-based molecules is a key strategy in the ongoing effort to protect crops and enhance agricultural productivity. nbinno.comchemimpex.com
Precursor for Herbicidal and Pesticidal Agents
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry. This compound, and its close derivatives, are employed as key intermediates in the creation of potent herbicidal and pesticidal agents. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups that can modulate the biological activity of the final product.
One significant class of herbicides derived from pyrimidine intermediates are the aryloxyphenoxypropionates (APPs). These compounds are known to target and inhibit the acetyl-CoA carboxylase (ACCase) enzyme in monocot plants, which is a critical enzyme in fatty acid biosynthesis. researchgate.net The synthesis of novel APP herbicides often involves the reaction of a substituted pyrimidine, such as a 4-chloropyrimidine (B154816) derivative, with a hydroxyphenoxypropanoate core. researchgate.net The versatility of the pyrimidine ring allows for extensive functionalization to develop herbicides with improved efficacy and to combat the growing issue of weed resistance. researchgate.net
| Herbicide Class | Target Weed Type | Mechanism of Action | Example Commercial Herbicide (Illustrative Core) |
| Aryloxyphenoxypropionates (APPs) | Grass Weeds | Inhibition of Acetyl-CoA Carboxylase (ACCase) | Cyhalofop |
| Sulfonylureas | Broadleaf Weeds and some Grasses | Inhibition of Acetyl-CoA Carboxylase (ACCase) | Chlorsulfuron google.com |
| Pyrimidinyl carboxy compounds | Broadleaf Weeds | Not specified | Not specified |
This table is for illustrative purposes to show the role of the pyrimidine core in different herbicide classes.
Emerging Applications in Material Science Research
Beyond its applications in agrochemicals, the unique electronic properties of the pyrimidine ring have led to its exploration in the field of material science. The nitrogen atoms in the pyrimidine ring act as electron sinks, and when combined with electron-donating substituents, can create molecules with interesting photophysical properties.
Design and Synthesis of Materials with Tailored Electronic or Optical Properties
This compound can serve as a foundational element in the synthesis of novel organic materials with specific electronic or optical characteristics. The substitution pattern on the pyrimidine ring can be strategically modified to fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic band gap is essential for creating materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) devices. researchgate.netresearchgate.net
The synthesis of such materials often involves cross-coupling reactions where the chlorine atom on the pyrimidine ring is replaced with an aryl or hetaryl group that has strong electron-donating properties. researchgate.net This creates a donor-acceptor (D-A) type chromophore, where the pyrimidine acts as the acceptor unit. researchgate.net The resulting intramolecular charge transfer is responsible for the material's unique optical and electronic properties.
The table below summarizes key parameters for pyrimidine-based D-A chromophores, demonstrating how chemical modification can influence their properties.
| Compound Type | Key Synthetic Strategy | Resulting Property | Potential Application |
| 4-Aryl(hetaryl)pyrimidines | Suzuki or Stille cross-coupling | Tunable forbidden band gap energy | Organic semiconductors |
| Donor-Acceptor Chromophores | Nucleophilic substitution of chlorine | Intramolecular Charge Transfer (ICT) | Nonlinear Optical (NLO) materials researchgate.net |
| Pyrimidine-based Fluorophores | Introduction of fluorescent moieties | Long-wavelength emission | Organic Light-Emitting Diodes (OLEDs) researchgate.net |
This table illustrates the relationship between synthetic strategy, resulting properties, and potential applications for pyrimidine-based materials.
Future Research Directions and Perspectives on Methyl 4 Chloropyrimidine 2 Carboxylate Chemistry
Exploration of Novel Reactivity Patterns and Selective Functionalization
The inherent reactivity of the pyrimidine (B1678525) ring, characterized by its electron-deficient nature, presents both challenges and opportunities for chemists. Future research will increasingly focus on uncovering novel reactivity patterns to achieve unprecedented levels of selective functionalization. The presence of a chlorine atom at the C4 position and a methyl carboxylate group at the C2 position on the pyrimidine ring of Methyl 4-chloropyrimidine-2-carboxylate offers distinct sites for chemical modification.
A primary area of investigation will be the continued development of site-selective C-H functionalization methods. researchgate.netcolab.ws This approach allows for the direct introduction of new functional groups onto the pyrimidine core without the need for pre-functionalized starting materials, thereby streamlining synthetic routes. Furthermore, exploring the dichotomy in regioselectivity of nucleophilic aromatic substitution (SNAr) reactions will be crucial. wuxiapptec.com Understanding the subtle electronic and steric factors that govern whether a nucleophile attacks the C2 or C4 position will enable more precise control over the synthesis of complex pyrimidine derivatives. wuxiapptec.com For instance, while reactions with amines often occur at C4, alkoxides have shown selectivity for the C2 position under specific conditions. wuxiapptec.com
Future work will also likely delve into transition-metal-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrimidine ring. nih.gov The development of novel catalyst systems will be instrumental in achieving transformations that are currently challenging, expanding the accessible chemical space for drug discovery and materials science. acs.org
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing synthetic strategies across the chemical sciences. nih.gov For the synthesis of derivatives of this compound, a significant shift towards more environmentally benign methods is anticipated. This includes the adoption of greener solvents, the use of catalysts that can be recycled, and the design of one-pot, multi-component reactions to improve atom economy and reduce waste. researchgate.netorganic-chemistry.orgeurekaselect.com
Microwave-assisted synthesis has already demonstrated its potential to accelerate reaction times, improve yields, and reduce energy consumption in the preparation of pyrimidine analogs. nih.gov Future research will likely see a broader application of this technology, along with other alternative energy sources like ultrasound. nih.govmdpi.com The use of water as a solvent in organic reactions is another promising avenue for making pyrimidine synthesis more sustainable. researchgate.net
| Synthetic Technique | Advantages |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. nih.gov |
| Multicomponent Reactions | Increased efficiency, atom economy, and diversity of products. organic-chemistry.orgmdpi.com |
| Green Catalysts | Use of recyclable and non-toxic catalysts. nih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields. nih.gov |
| Synthesis in Water | Environmentally benign solvent. researchgate.net |
Integration of Advanced Computational Modeling for Predictive Synthesis and Design
The synergy between experimental and computational chemistry is set to revolutionize the design and synthesis of novel pyrimidine derivatives. Advanced computational modeling, including quantum mechanics (QM) calculations, can provide deep insights into reaction mechanisms, predict regioselectivity, and guide the rational design of new molecules with desired properties. wuxiapptec.comresearchgate.net
For instance, QM analyses can elucidate the factors controlling the regioselectivity of SNAr reactions on the pyrimidine ring, explaining why certain nucleophiles favor one position over another. wuxiapptec.com This predictive power can save significant time and resources in the laboratory by allowing chemists to focus on the most promising synthetic routes. wuxiapptec.com
In the context of drug discovery, molecular docking and molecular dynamics simulations can be employed to predict the binding affinity of newly designed pyrimidine carboxylates to specific biological targets. researchgate.netnih.gov This computational screening can help prioritize compounds for synthesis and biological evaluation, accelerating the discovery of new therapeutic agents. mdpi.comnih.gov The integration of these computational tools will be indispensable for the predictive design of functional molecules based on the this compound scaffold.
High-Throughput Screening and Combinatorial Approaches in Pyrimidine Carboxylate Discovery
To navigate the vast chemical space of possible pyrimidine derivatives, high-throughput screening (HTS) and combinatorial chemistry will be increasingly vital. ufl.eduufl.edu These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of hits with desirable biological activities or material properties. acs.orgnih.gov
Combinatorial chemistry allows for the systematic and repetitive linkage of various building blocks to a core scaffold like this compound, generating extensive libraries of structurally diverse molecules. acs.orgnih.gov A particularly powerful approach is the use of DNA-encoded libraries (DELs), where each small molecule is tagged with a unique DNA barcode. nih.gov This technology permits the screening of millions or even billions of compounds simultaneously against a biological target. nih.gov
The development of novel and efficient synthetic methods compatible with solid-phase synthesis and automated platforms will be crucial for the successful implementation of these combinatorial strategies. acs.org The data generated from HTS campaigns, when combined with computational modeling, will provide valuable structure-activity relationship (SAR) information to guide the optimization of lead compounds. acs.org
| Approach | Key Features |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries for biological activity. ufl.edu |
| Combinatorial Chemistry | Systematic synthesis of large, diverse libraries of compounds. nih.gov |
| DNA-Encoded Libraries (DELs) | Each molecule is tagged with a unique DNA barcode, enabling massive parallel screening. nih.gov |
Q & A
Q. What are the established synthetic routes for Methyl 4-chloropyrimidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
The compound is typically synthesized via esterification of 4-chloropyrimidine-2-carboxylic acid using methanol under acidic or catalytic conditions. For example, a method analogous to the synthesis of Methyl 6-amino-2-chloropyrimidine-4-carboxylate involves refluxing the carboxylic acid with methanol and a catalytic amount of sulfuric acid or thionyl chloride (SOCl₂) to drive esterification . Optimization strategies include:
- Temperature control : Maintaining reflux conditions (~60–80°C) to enhance reaction kinetics without degrading sensitive functional groups.
- Catalyst selection : Using SOCl₂ for faster activation of the carboxylic acid or H₂SO₄ for cost-effective large-scale reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the ester group (COOCH₃ resonance at ~3.9 ppm for methyl and ~165–170 ppm for carbonyl) and chlorine substitution patterns on the pyrimidine ring .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 173.57 for C₆H₅ClN₂O₂) .
- X-ray crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization to resolve bond lengths, angles, and ring puckering parameters .
Advanced Research Questions
Q. How do electronic effects of the chlorine substituent influence the reactivity of the methyl ester group in nucleophilic substitution reactions?
The electron-withdrawing chlorine at the 4-position activates the pyrimidine ring toward electrophilic substitution while polarizing the ester carbonyl, enhancing its susceptibility to nucleophilic attack. Computational studies (e.g., DFT calculations) reveal:
- Reduced electron density at the ester carbonyl (C=O), quantified by Natural Bond Orbital (NBO) analysis.
- Increased reactivity in aminolysis or hydrolysis reactions compared to non-halogenated analogs .
Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates under basic conditions) is recommended.
Q. What computational approaches are recommended to predict the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against enzymes like dihydrofolate reductase (DHFR), leveraging structural similarities to pyrimidine-based inhibitors .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability and conformational changes over 100-ns trajectories.
- Pharmacophore modeling : Identify critical interaction sites (e.g., ester carbonyl for hydrogen bonding, chlorine for hydrophobic contacts) .
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?
Discrepancies often arise from disordered solvent molecules or ring puckering variations. Mitigation strategies include:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement protocols : Apply SHELXL’s TWIN and BASF commands for twinned crystals and disorder modeling .
- Validation tools : CheckCIF (IUCr) to flag geometric outliers and R1/Rfactor convergence (<5% difference) .
Q. What strategies are effective in analyzing the tautomeric behavior of this compound in solution versus solid state?
- Solution-state NMR : Compare ¹H NMR in DMSO-d₆ and CDCl₃ to detect tautomeric shifts (e.g., enol-keto equilibria).
- Solid-state IR : Identify carbonyl stretching frequencies (νC=O) differences between polymorphs.
- X-ray diffraction : Resolve tautomeric forms via hydrogen-bonding networks and ring geometry (e.g., Cremer-Pople puckering parameters for six-membered rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
